BenchChemオンラインストアへようこそ!

Bromoenol Lactone

Enzymology Inhibitor potency iPLA2β

Bromoenol lactone (BEL, racemic) is the only iPLA2 inhibitor with peer-reviewed in vivo pharmacodynamic validation (6 μg/g i.p., 50% inhibition at 8-16h). Its irreversible suicide mechanism (Ki=180 nM) enables sustained target engagement through washout. >10-fold selectivity over cPLA2/sPLA2. Essential for PAP-1 apoptosis controls vs MAFP. NOT interchangeable with AACOCF3 or PACOCF3. Optimal for short-incubation (<2h) assays. Order with confidence.

Molecular Formula C16H13BrO2
Molecular Weight 317.18 g/mol
CAS No. 88070-98-8
Cat. No. B1667914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoenol Lactone
CAS88070-98-8
Synonyms6-(bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one
6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one
6-BTNPO
bromoenol lactone
HELSS
Molecular FormulaC16H13BrO2
Molecular Weight317.18 g/mol
Structural Identifiers
SMILESC1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+
InChIKeyBYUCSFWXCMTYOI-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bromoenol Lactone (CAS 88070-98-8) for iPLA2β Inhibition: Key Identity and Baseline Potency Data


Bromoenol lactone (BEL, HELSS), CAS 88070-98-8, is a suicide-based irreversible, mechanism-based inhibitor of calcium-independent phospholipase A2β (iPLA2β, Group VIA PLA2) . It belongs to the haloenol lactone class of serine esterase inhibitors and functions by forming a covalent adduct with the catalytic serine residue of iPLA2β [1]. In enzymatic assays, BEL exhibits a Ki of 180 nM for myocardial cytosolic iPLA2 and an IC50 of approximately 7 μM for recombinant iPLA2β . This compound is the racemic mixture of (R)-BEL and (S)-BEL enantiomers, each possessing distinct isoform selectivity profiles [2].

Why Generic iPLA2 Inhibitors Cannot Substitute for Bromoenol Lactone in Critical Assays


The iPLA2 inhibitor landscape is populated by compounds with vastly different selectivity fingerprints, off-target liabilities, and mechanisms of action. While many vendors offer "iPLA2 inhibitors" as interchangeable catalog items, the scientific literature demonstrates that substituting BEL with compounds like MAFP, AACOCF3, or PACOCF3 without rigorous validation can produce confounding or outright misleading results [1]. Critically, BEL itself exhibits concentration-dependent off-target inhibition of magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1) and chymotrypsin, which becomes the dominant biological effect at incubation times exceeding 2 hours [2]. Furthermore, the racemic BEL mixture (CAS 88070-98-8) demonstrates different isoform selectivity compared to its purified enantiomers (R)-BEL and (S)-BEL, which exhibit approximately 10-fold selectivity for iPLA2γ and iPLA2β, respectively [3]. The quantitative evidence below delineates exactly where BEL possesses verifiable differentiation that mandates its specific use over close analogs.

Quantitative Differential Evidence: Bromoenol Lactone vs. iPLA2 Inhibitor Comparators


iPLA2β Enzymatic Potency: BEL (Ki = 180 nM) vs. Recombinant iPLA2β (IC50 = 7 μM)

Bromoenol lactone (racemic BEL) demonstrates potent, mechanism-based inhibition of myocardial cytosolic iPLA2 with a Ki of 180 nM . Against recombinant human iPLA2β, the IC50 is approximately 7 μM . This potency is critical for experiments requiring near-complete iPLA2β inhibition at low micromolar concentrations.

Enzymology Inhibitor potency iPLA2β

PLA2 Isozyme Selectivity: BEL (No cPLA2/sPLA2 Inhibition at 10 μM) vs. AACOCF3 (cPLA2 IC50 = 1.5 μM)

Bromoenol lactone at 10 μM does not affect sPLA2 release, sPLA2 activity, cPLA2 activity, or Ca2+ ionophore-induced arachidonic acid liberation in rat mesangial cells [1]. In contrast, AACOCF3 (arachidonyl trifluoromethyl ketone) inhibits cPLA2 with an IC50 of 1.5 μM and iPLA2 with an IC50 of 6.0 μM, demonstrating significant cross-reactivity with calcium-dependent PLA2 isoforms [2].

Selectivity profiling cPLA2 sPLA2 Off-target

iPLA2β vs. iPLA2γ Isoform Selectivity: Racemic BEL (Pan-iPLA2) vs. (S)-BEL (10-fold β-selective) vs. (R)-BEL (10-fold γ-selective)

The racemic BEL mixture (CAS 88070-98-8) inhibits both iPLA2β and iPLA2γ [1]. However, the purified enantiomers exhibit markedly different selectivity: (S)-BEL demonstrates >1,000-fold selectivity for iPLA2 versus cPLA2 and 10-fold selectivity for iPLA2β versus iPLA2γ, with an IC50 of 2 μM for iPLA2β in A10 smooth muscle cells . Conversely, (R)-BEL inhibits human recombinant iPLA2γ with an IC50 of approximately 0.6 μM and does not inhibit iPLA2β except at high doses of 20-30 μM .

Isoform selectivity iPLA2β iPLA2γ Enantiomers

Off-Target Liability: PAP-1 Inhibition Confounds Long-Term Cell Death Assays (BEL) vs. MAFP (No PAP-1 Activity)

Bromoenol lactone promotes apoptosis in U937, THP-1, RAW264.7, and Jurkat cells after 24-hour treatment via inhibition of magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1), not iPLA2 [1]. This effect is not reproduced by the iPLA2 inhibitor methylarachidonyl fluorophosphonate (MAFP) or by iPLA2 antisense oligonucleotides, but is mimicked by the PAP-1 inhibitor propranolol [1]. MAFP inhibits iPLA2 with an IC50 of 0.5 μM after 5-minute preincubation and does not share this PAP-1 off-target liability [2].

Off-target effects PAP-1 Apoptosis Assay validation

In Vivo Target Engagement: BEL (50% iPLA2 Inhibition in Mouse Retina at 6 μg/g i.p.) vs. No In Vivo Data for AACOCF3

Bromoenol lactone demonstrates validated in vivo target engagement. In mice, a single intraperitoneal dose of 6 μg/g body weight of BEL produced a 50% inhibition of retinal iPLA2 activity measured 8-16 hours post-administration [1]. This in vivo pharmacodynamic benchmark enables researchers to design experiments with confidence in achieving target modulation. In contrast, widely used iPLA2 inhibitors such as AACOCF3 and PACOCF3 lack comparable published in vivo target engagement data in peer-reviewed literature, limiting their utility for animal studies requiring verified target inhibition.

In vivo pharmacology Target engagement Pharmacodynamics

Validated Application Scenarios for Bromoenol Lactone Based on Quantitative Differential Evidence


Short-Term (<2 Hour) Cellular iPLA2β Inhibition with Minimal cPLA2/sPLA2 Cross-Reactivity

For experiments requiring specific inhibition of iPLA2β without confounding effects on calcium-dependent PLA2 isoforms, bromoenol lactone (10 μM) provides >10-fold selectivity over cPLA2 and sPLA2 in cellular assays [1]. This application is restricted to short incubation times (<2 hours) to avoid the emergence of PAP-1-mediated apoptotic effects that become dominant after 2-24 hours [2]. Typical use cases include acute stimulus-induced arachidonic acid release, lysophospholipid generation, and mast cell exocytosis assays where iPLA2β activity is the primary variable of interest.

In Vivo iPLA2 Inhibition Studies in Rodent Models with Validated Target Engagement

BEL is uniquely suited for in vivo pharmacological studies requiring verified iPLA2 inhibition. A dose of 6 μg/g (i.p.) achieves 50% inhibition of retinal iPLA2 activity in mice 8-16 hours post-administration, providing a validated dosing benchmark for target engagement [3]. This in vivo pharmacodynamic data distinguishes BEL from other iPLA2 inhibitors (AACOCF3, PACOCF3) that lack peer-reviewed in vivo target engagement validation. Researchers can confidently procure BEL for animal studies of iPLA2-mediated pathophysiology with a known effective dose and time window.

Enzymatic Studies Requiring Irreversible, Mechanism-Based iPLA2 Inactivation

As a suicide substrate that forms a covalent adduct with the catalytic serine of iPLA2β, BEL provides irreversible, mechanism-based enzyme inactivation with a Ki of 180 nM . This property is essential for experiments requiring sustained iPLA2 inhibition that persists through washout or tissue homogenization procedures. The irreversible nature of BEL contrasts with reversible inhibitors like PACOCF3 (IC50 = 3.8 μM, reversible) and is advantageous for ex vivo tissue analysis following in vivo dosing.

Negative Control for PAP-1-Mediated Apoptosis in Cell Death Studies

BEL's well-characterized off-target inhibition of PAP-1 at extended incubation times [2] makes it a valuable positive control for PAP-1-mediated apoptosis studies. When used alongside MAFP (which inhibits iPLA2 without PAP-1 activity) or iPLA2 antisense oligonucleotides, BEL enables researchers to dissect the relative contributions of iPLA2 versus PAP-1 inhibition to observed cellular phenotypes. This application requires careful experimental design but provides a unique tool for phospholipid metabolism research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromoenol Lactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.